5-fluoro-3-isocyanato-1H-indole

Catalog No.
S14002834
CAS No.
M.F
C9H5FN2O
M. Wt
176.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-3-isocyanato-1H-indole

Product Name

5-fluoro-3-isocyanato-1H-indole

IUPAC Name

5-fluoro-3-isocyanato-1H-indole

Molecular Formula

C9H5FN2O

Molecular Weight

176.15 g/mol

InChI

InChI=1S/C9H5FN2O/c10-6-1-2-8-7(3-6)9(4-11-8)12-5-13/h1-4,11H

InChI Key

QSCHMQXFYNHMRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)N=C=O

5-Fluoro-3-isocyanato-1H-indole is an organic compound characterized by a fluorine atom and an isocyanate functional group attached to the indole structure. Its molecular formula is C_9H_6F_NO, and it is notable for its reactivity due to the presence of the isocyanate group, which can form covalent bonds with nucleophilic sites in biological macromolecules. This compound is part of a larger family of indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities and applications in pharmaceuticals.

Types of Reactions

  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the formation of various derivatives.
  • Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols, leading to the formation of urea and carbamate derivatives.
  • Oxidation and Reduction: While less common for this specific compound, the indole ring can participate in oxidation and reduction reactions.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, and thiols are typical reactants that interact with the isocyanate group.
  • Catalysts: Lewis acids may facilitate certain substitution reactions.
  • Solvents: Organic solvents like dichloromethane and acetonitrile are often employed in these reactions.

5-Fluoro-3-isocyanato-1H-indole exhibits significant biological activity, primarily due to its ability to form covalent bonds with proteins and enzymes. This reactivity can lead to modulation of enzyme activities, making it a candidate for drug development. Studies suggest that compounds with isocyanate groups may possess anticancer properties by interacting with cellular proteins involved in cancer progression. Moreover, the fluorine atom enhances binding affinity and selectivity towards molecular targets, which is crucial in medicinal applications.

The synthesis of 5-fluoro-3-isocyanato-1H-indole typically involves:

  • Reaction of 5-fluoroindole with Phosgene: This reaction introduces the isocyanate group onto the indole ring under controlled conditions to ensure selective product formation.
  • Industrial Methods: Industrial production may utilize continuous flow reactors and optimized conditions to improve efficiency and yield while adhering to safety protocols due to the reactive nature of phosgene.

5-Fluoro-3-isocyanato-1H-indole has several applications across various fields:

  • Medicinal Chemistry: Its potential as a drug candidate due to its ability to modify protein functions.
  • Synthetic Chemistry: Used as a building block for creating more complex molecules.
  • Biological Research: Investigated for its interactions with enzymes and proteins, particularly in drug metabolism studies.

Interaction studies have shown that 5-fluoro-3-isocyanato-1H-indole can form stable complexes with proteins through covalent bonding. This property is significant for drug design, as modifying protein function can lead to therapeutic effects. Notably, its interaction with cytochrome P450 enzymes has been documented, highlighting its relevance in pharmacology.

Several compounds share structural similarities with 5-fluoro-3-isocyanato-1H-indole. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
3-AminoindoleContains an amino group at the third positionPrecursor for synthesizing isocyanate derivatives
3-NitroindoleContains a nitro group at the third positionDifferent reactivity profile due to nitro group
3-BromoindoleContains a bromo group at the third positionUseful for specific synthetic applications
5-FluoroindoleFluorine atom at the fifth positionSimilar reactivity but lacks isocyanate functionality

Uniqueness: The combination of both a fluorine atom and an isocyanate group distinguishes 5-fluoro-3-isocyanato-1H-indole from other indole derivatives. This unique structure enhances its reactivity towards nucleophiles and broadens its potential applications in medicinal chemistry and materials science.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.03859095 g/mol

Monoisotopic Mass

176.03859095 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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